molecular formula C6H5FN4 B15072082 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15072082
M. Wt: 152.13 g/mol
InChI Key: LJNRIGDRJYGXTM-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a methyl group in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazines with α,β-unsaturated ketones. The reaction proceeds through the formation of a pyrazole ring, followed by cyclization to form the pyrazolopyrimidine core. Common reagents used in this synthesis include hydrazine derivatives, diketones, and various catalysts under acidic or basic conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products .

Scientific Research Applications

3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The methyl group also contributes to its distinct pharmacokinetic properties, making it a valuable compound for drug development .

Properties

Molecular Formula

C6H5FN4

Molecular Weight

152.13 g/mol

IUPAC Name

3-fluoro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5FN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3

InChI Key

LJNRIGDRJYGXTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC=C2C(=N1)F

Origin of Product

United States

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